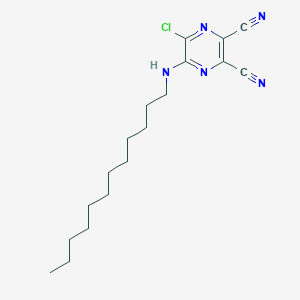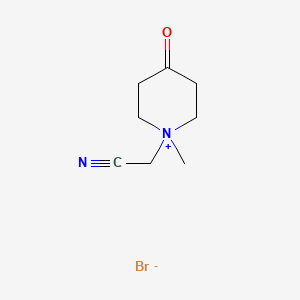
1-(Cyanomethyl)-1-methyl-4-oxopiperidin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Cyanomethyl)-1-methyl-4-oxopiperidin-1-ium bromide is a quaternary ammonium salt with a piperidine ring structure. This compound is notable for its utility in various organic synthesis processes, particularly in the formation of heterocyclic compounds. The presence of the cyanomethyl group and the piperidinium core makes it a versatile intermediate in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyanomethyl)-1-methyl-4-oxopiperidin-1-ium bromide typically involves the reaction of piperidine derivatives with cyanomethyl halides. One common method is the alkylation of 4-oxopiperidine with cyanomethyl bromide under basic conditions. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety.
化学反应分析
Types of Reactions
1-(Cyanomethyl)-1-methyl-4-oxopiperidin-1-ium bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, alkoxide, or amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form complex heterocyclic structures.
Condensation Reactions: It can react with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Bases: Sodium hydroxide, potassium carbonate, and triethylamine are commonly used bases.
Solvents: Aprotic solvents like acetonitrile, DMF, and dichloromethane are preferred.
Catalysts: Transition metal catalysts such as palladium or nickel can be used in certain reactions to enhance the reaction rate and selectivity.
Major Products Formed
The major products formed from reactions involving this compound include various heterocyclic compounds, such as pyridines, isoquinolines, and imidazoles. These products are valuable intermediates in pharmaceutical and agrochemical industries.
科学研究应用
1-(Cyanomethyl)-1-methyl-4-oxopiperidin-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials, including ionic liquids and catalysts.
作用机制
The mechanism of action of 1-(Cyanomethyl)-1-methyl-4-oxopiperidin-1-ium bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyanomethyl group can participate in nucleophilic addition or substitution reactions, while the piperidinium core can stabilize reaction intermediates through resonance and inductive effects. The compound’s reactivity is influenced by the electronic and steric properties of its substituents.
相似化合物的比较
Similar Compounds
1-(Cyanomethyl)pyridinium bromide: Similar structure but with a pyridine ring instead of a piperidine ring.
1-(Cyanomethyl)isoquinolinium bromide: Contains an isoquinoline ring, offering different electronic properties.
1-(Cyanomethyl)benzimidazolium bromide: Features a benzimidazole ring, which can participate in different types of chemical reactions.
Uniqueness
1-(Cyanomethyl)-1-methyl-4-oxopiperidin-1-ium bromide is unique due to its piperidinium core, which provides a balance of stability and reactivity. This makes it a versatile intermediate in organic synthesis, capable of forming a wide range of heterocyclic compounds under mild conditions. Its ability to participate in both nucleophilic and electrophilic reactions further enhances its utility in various chemical processes.
属性
CAS 编号 |
499219-13-5 |
|---|---|
分子式 |
C8H13BrN2O |
分子量 |
233.11 g/mol |
IUPAC 名称 |
2-(1-methyl-4-oxopiperidin-1-ium-1-yl)acetonitrile;bromide |
InChI |
InChI=1S/C8H13N2O.BrH/c1-10(7-4-9)5-2-8(11)3-6-10;/h2-3,5-7H2,1H3;1H/q+1;/p-1 |
InChI 键 |
BTUWLABVFIISEJ-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1(CCC(=O)CC1)CC#N.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide](/img/structure/B14237100.png)
![Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1'-biphenyl]-2-yl ester](/img/structure/B14237101.png)
![{3-[(Pent-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14237106.png)

![4,4'-[(4-Aminophenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14237114.png)
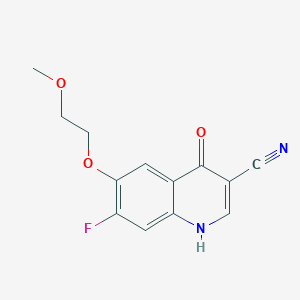
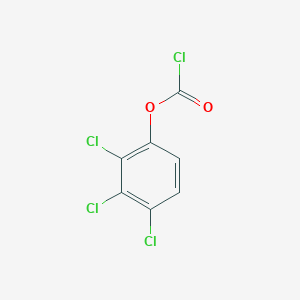
![N-[2-(Methylsulfanyl)phenyl]-2-sulfanylacetamide](/img/structure/B14237133.png)
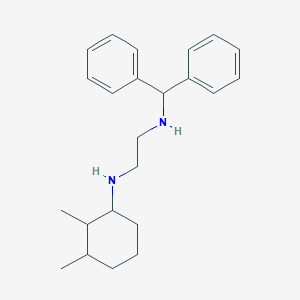
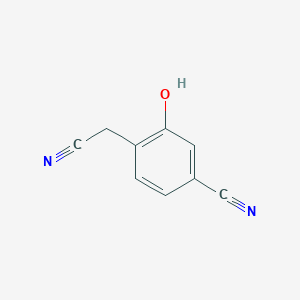
![6,9-Dioxa-3,12-dithiabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14237146.png)
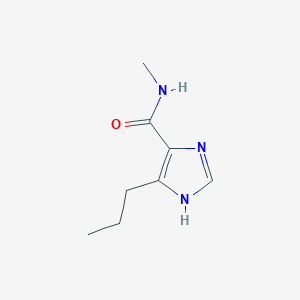
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14237163.png)
